molecular formula C7H2Cl5FO B1402238 1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene CAS No. 1417566-34-7

1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene

Cat. No. B1402238
M. Wt: 298.3 g/mol
InChI Key: WTTACXODBXFDAP-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene is a chemical compound with the CAS Number: 1417566-34-7 . It has a molecular weight of 298.35 . The IUPAC name for this compound is 2,6-dichloro-4-fluorophenyl trichloromethyl ether . It is also known as “Fluorodifen”, a chloroacetamide herbicide developed to control broadleaf weeds in crops such as corn, soybeans, cotton, and rice.


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H2Cl5FO/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 298.35 . More specific physical and chemical properties such as melting point, boiling point, and density are not available from the search results.

Scientific Research Applications

Mass-Analyzed-Threshold-Ionization Spectroscopy

1,3-Dichloro-2-fluoro-benzene, a related compound, has been studied using two-color resonant mass analyzed threshold ionization (MATI) spectroscopy. This technique aids in investigating the ionic properties of radical cations in their electronic ground state. These studies are critical in understanding the electronic structures and ionization energies of such compounds (Krüger et al., 2015).

Synthesis of Fluorodeoxy Pentofuranosides

Research includes the oxidation and reduction processes involving methyl 5-O-benzyl-3-deoxy-3-fluoro-α-d-pentofuranosides, leading to the formation of various fluorinated sugars. Such processes have implications in the synthesis of complex fluorinated organic molecules (Mikhailopulo et al., 1995).

Development of Soluble Fluoro-Polyimides

Fluorine-containing aromatic diamines, including those derived from 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene, have been utilized in synthesizing soluble fluoro-polyimides. These polymers are known for their excellent thermal stability, low moisture absorption, and hygrothermal stability, making them valuable in materials science (Xie et al., 2001).

Spectroscopic Studies

Vibrational and electronic absorption spectra of trisubstituted benzenes, including derivatives similar to 1,3-dichloro-5-fluoro-2-(trichloromethoxy)benzene, have been extensively studied. These studies contribute to our understanding of the spectroscopic properties of such compounds, useful in analytical chemistry (Green et al., 1971).

Solvent Dependent Reactions

The reaction of 1,2-epoxy-1-(p-nitrophenyl)cyclohexane with boron trifluoride–diethyl ether in different solvents like benzene and dichloromethane has been studied, showing significant solvent dependence. This research helps in understanding the reactivity and stability of fluorinated compounds under different conditions (Barili et al., 1974).

Fluorination of Aromatic Compounds

The fluorination process of aromatic compounds, such as 1,3-bis-(trifluoromethyl)benzene, has been explored. Understanding these reactions is crucial for the development of new fluorinated materials and pharmaceuticals (Parsons, 1972).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene can be found online . This document provides information on the potential hazards of the compound, safe handling procedures, and emergency response measures.

properties

IUPAC Name

1,3-dichloro-5-fluoro-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl5FO/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTACXODBXFDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(Cl)(Cl)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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